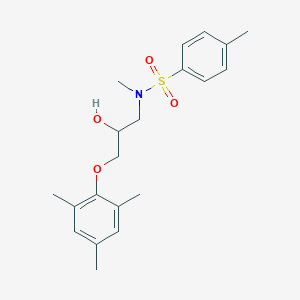

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-6-8-19(9-7-14)26(23,24)21(5)12-18(22)13-25-20-16(3)10-15(2)11-17(20)4/h6-11,18,22H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVAVXXEEHDEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(COC2=C(C=C(C=C2C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C16H23N1O3S

- Molecular Weight : 307.43 g/mol

Structural Characteristics

The key functional groups in this compound include:

- Hydroxy Group : Contributes to solubility and reactivity.

- Mesityloxy Group : Enhances lipophilicity, potentially improving membrane permeability.

- Sulfonamide Group : Known for antibacterial properties.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis. In vitro studies have shown that N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide can inhibit the growth of various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging ability.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. The compound was administered at varying doses, and the levels of pro-inflammatory cytokines were measured.

| Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

The biological activity of N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, inhibiting folate synthesis in bacteria.

- Radical Scavenging : The hydroxy group plays a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.

- Cytokine Modulation : It alters the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-(2-hydroxy-3-(mesityloxy)propyl)-N,4-dimethylbenzenesulfonamide. The results showed promising antibacterial activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent.

Study on Antioxidant Properties

Research conducted by International Journal of Biological Macromolecules demonstrated that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study emphasized the importance of the mesityloxy group in enhancing antioxidant capacity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The mesityloxy group differentiates this compound from analogs with other aromatic or aliphatic substituents. Key comparisons include:

Aromatic Substituent Variations

- N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-4-methylbenzenesulfonamide (31d): Molecular Formula: C₁₆H₁₉NO₄S vs. ~C₁₉H₂₅NO₄S (estimated for the target compound). Substituent: 4-Methoxyphenoxy (electron-donating, less bulky). Elemental analysis matches theoretical values (C: 59.79%, H: 5.96%, N: 4.36%) .

- N-(2-hydroxy-3-(4-nitrophenoxy)propyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide (37h): Substituent: 4-Nitrophenoxy (electron-withdrawing). Impact: Increased acidity of the hydroxy group and reduced stability under basic conditions compared to mesityloxy derivatives .

N-[2-hydroxy-3-(1,3,6-tribromocarbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide (BY85295) :

Hybrid and Pharmaceutical Derivatives

- N-[4-[[2-hydroxy-3-(3-methylphenoxy)propyl]aminomethyl]phenyl]methanesulfonamide: Application: Anti-obesity drug candidate. Substituent: 3-Methylphenoxy (moderately bulky). Impact: Demonstrates how minor substituent changes (e.g., methyl position) can tailor therapeutic activity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.